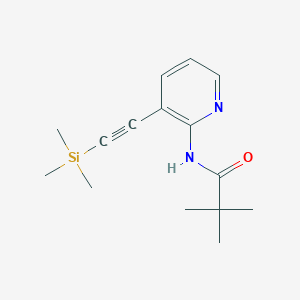

N-(3-((三甲基甲硅烷基)乙炔基)吡啶-2-基)新戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide" has not been directly studied in the provided papers. However, similar compounds with pyridinyl groups have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative have been reported, indicating the orientation of the pyridine ring with respect to the benzene ring .

Synthesis Analysis

The synthesis of related compounds involves various characterization techniques such as 1H NMR, 13C NMR, Mass, and IR spectral studies . For example, the synthesis of a novel compound with a pyridopyrimidinyl group was characterized using these techniques along with single-crystal X-ray structural analysis . Similarly, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by inert refluxing of specific precursors . These methods could potentially be applied to synthesize "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide".

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using X-ray diffraction and compared with structures optimized using Density Functional Theory (DFT) . The packing of molecules in the solid state is often dominated by hydrogen bonds, which is an important aspect to consider for the compound .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide" are not detailed, the biological activities of similar compounds have been evaluated, suggesting potential reactivity . For instance, pyrazole-carboxamide chalcone hybrids showed moderate to good antibacterial, anti-inflammatory, and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through systematic experimental and theoretical studies. For example, the Frontier molecular orbital analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide revealed a smaller HOMO/LUMO energy gap, indicating the molecule's reactivity . The intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic interactions, contribute to the structural stabilization of these compounds .

Case Studies

The anti-proliferative activity of a pyridopyrimidinyl compound on A375 cells was studied, showing an inhibition rate at a certain concentration . Additionally, the enzyme inhibition activity of synthesized compounds against various enzymes was evaluated, with some compounds exhibiting significant inhibitory properties . These case studies provide a framework for understanding how "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide" might interact with biological systems.

科学研究应用

吡啶衍生物的合成

Bavetsias、Henderson 和 McDonald (2004) 的一项研究讨论了一种简单的戊酰胺水解方法,这与 N-(3-((三甲基甲硅烷基)乙炔基)吡啶-2-基)新戊酰胺等化合物的合成有关。该方法涉及在室温下使用 MeOH 中的 Fe(NO3)3,显示了合成涉及戊酰胺基团的复杂衍生物的潜力 Bavetsias、Henderson 和 McDonald,2004。

反应性和亲电体相互作用

Keith Smith 及其同事 (2013) 探索了 N-(吡啶-3-基甲基)新戊酰胺等相关化合物的锂化。他们的工作突出了此类化合物与各种亲电体反应的反应性和潜力,产生取代的衍生物。这项研究强调了该化合物在化学反应中的多功能性,暗示了其在合成各种衍生物中的潜在应用 Keith Smith、El-Hiti、Alshammari 和 Fekri,2013。

在材料科学中的应用

荧光π共轭低聚物

Takayama 等人 (2004) 讨论了二炔基吡啶的位点选择性单钛化,展示了其在制备高荧光 π 共轭低聚物中的应用。这项研究表明 N-(3-((三甲基甲硅烷基)乙炔基)吡啶-2-基)新戊酰胺在创造具有特定光学性质的材料中的潜在应用,与电子学或光子学相关 Takayama、Hanazawa、Andou、Muraoka、Ohtani、Takahashi 和 Sato,2004。

柔性导体的粘合促进

Yi-Hsuan Chen 及其同事 (2020) 强调了相关化合物 3-[(三甲基甲硅烷基)乙炔基]吡啶在共硅烷化工程中的应用,以增强柔性导体中的接枝取向和吸附性。这项工作强调了 N-(3-((三甲基甲硅烷基)乙炔基)吡啶-2-基)新戊酰胺在提高柔性电子性能方面的潜在应用 Yi-Hsuan Chen、Lai、Wu、Li-Syuan Chen、Lin 和 Chih-Ming Chen,2020。

属性

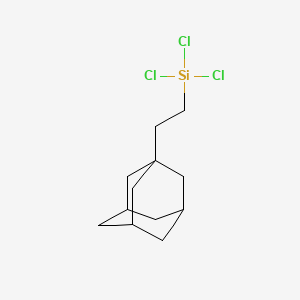

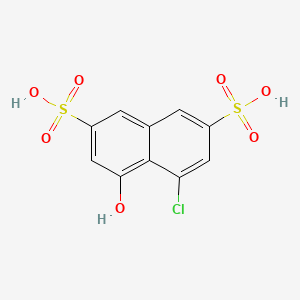

IUPAC Name |

2,2-dimethyl-N-[3-(2-trimethylsilylethynyl)pyridin-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OSi/c1-15(2,3)14(18)17-13-12(8-7-10-16-13)9-11-19(4,5)6/h7-8,10H,1-6H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSXZOBEDACASN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)C#C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640071 |

Source

|

| Record name | 2,2-Dimethyl-N-{3-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide | |

CAS RN |

499193-46-3 |

Source

|

| Record name | 2,2-Dimethyl-N-{3-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

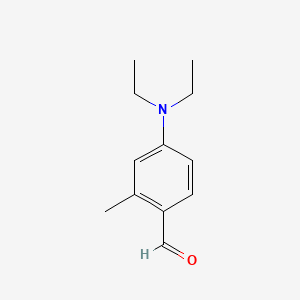

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)